Antazoline nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

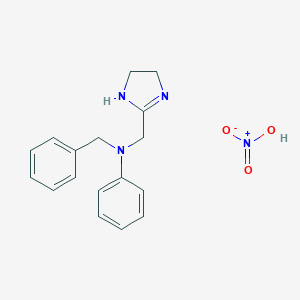

Antazoline nitrate, also known as this compound, is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antihistaminic Activity

Antazoline nitrate acts as an antagonist of histamine H1 receptors, making it effective in treating allergic reactions. Its use in eye drops helps alleviate symptoms of allergic conjunctivitis by reducing redness and swelling caused by histamine release.

Cardiovascular Effects

Recent studies indicate that Antazoline can be utilized in managing recent-onset atrial fibrillation. It aids in converting atrial fibrillation to sinus rhythm by prolonging conduction times (P wave and QRS duration) and repolarization intervals (QT/QTc) . This property highlights its potential application in cardiology, although further clinical trials are necessary to establish its efficacy fully.

Analytical Applications

Spectrophotometric Methods

this compound has been analyzed using advanced spectrophotometric techniques. A study demonstrated the simultaneous determination of Antazoline and naphazoline in pharmaceutical formulations using derivative ultraviolet spectroscopy. This method provided high recovery rates (around 103% for Antazoline) with minimal interference from common excipients .

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been developed for the stability and quality control of ophthalmic formulations containing this compound. These methods allow for the accurate quantification of the compound, ensuring that products meet required standards for safety and efficacy . The detection limits achieved were 0.3 μg/mL for Antazoline sulfate, indicating high sensitivity suitable for pharmaceutical analysis.

Drug Development and Research

Molecularly Imprinted Polymers

Research has focused on developing molecularly imprinted polymers (MIPs) for the selective extraction of Antazoline from biological samples. These MIPs enhance the detection of Antazoline and its metabolites using liquid chromatography coupled with mass spectrometry, facilitating better understanding of pharmacokinetics and therapeutic monitoring .

Metabolite Analysis

The pharmacokinetics of Antazoline, including its metabolites, are crucial for understanding its therapeutic profile. Studies have identified several metabolites, such as hydroxyantazoline, which may exhibit different pharmacological activities compared to the parent compound. Understanding these metabolites can inform dosing regimens and potential side effects .

Case Studies

Propiedades

Número CAS |

145178-44-5 |

|---|---|

Fórmula molecular |

C17H20N4O3 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;nitric acid |

InChI |

InChI=1S/C17H19N3.HNO3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;2-1(3)4/h1-10H,11-14H2,(H,18,19);(H,2,3,4) |

Clave InChI |

MVYCOAGDAVYQNH-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

SMILES canónico |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

Key on ui other cas no. |

145178-44-5 |

Sinónimos |

Antazoline nitrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.